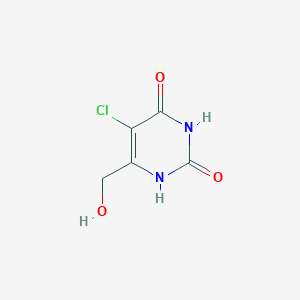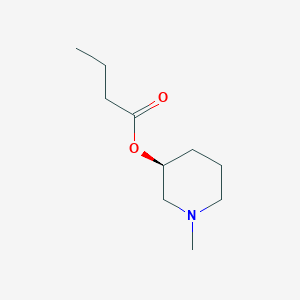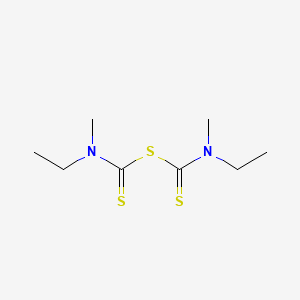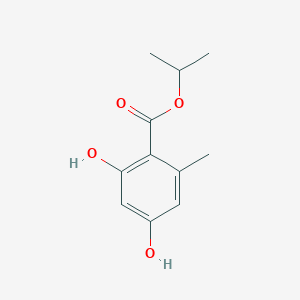![molecular formula C16H16N4O B13974706 8-ethyl-6-methyl-2-phenylamino-8H-pyrido[2,3-d]pyrimidin-7-one CAS No. 211245-44-2](/img/structure/B13974706.png)
8-ethyl-6-methyl-2-phenylamino-8H-pyrido[2,3-d]pyrimidin-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Ethyl-6-methyl-2-(phenylamino)pyrido[2,3-d]pyrimidin-7(8H)-one is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Ethyl-6-methyl-2-(phenylamino)pyrido[2,3-d]pyrimidin-7(8H)-one typically involves the condensation of appropriate pyridine and pyrimidine derivatives. One common method involves the reaction of 2-aminopyridine with ethyl acetoacetate under acidic conditions to form the pyrido[2,3-d]pyrimidine core. Subsequent alkylation and amination steps introduce the ethyl, methyl, and phenylamino substituents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
8-Ethyl-6-methyl-2-(phenylamino)pyrido[2,3-d]pyrimidin-7(8H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydropyrido[2,3-d]pyrimidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the pyrimidine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions (e.g., acidic, basic, or neutral).
Major Products
The major products formed from these reactions include N-oxides, dihydropyrido[2,3-d]pyrimidine derivatives, and substituted pyrido[2,3-d]pyrimidines with various functional groups.
Aplicaciones Científicas De Investigación
8-Ethyl-6-methyl-2-(phenylamino)pyrido[2,3-d]pyrimidin-7(8H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of cyclin-dependent kinases (CDKs).
Medicine: Explored for its anticancer properties due to its ability to inhibit cell proliferation.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 8-Ethyl-6-methyl-2-(phenylamino)pyrido[2,3-d]pyrimidin-7(8H)-one involves its interaction with molecular targets such as cyclin-dependent kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby preventing cell cycle progression. This leads to the induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its CDK2 inhibitory activity.
Thioglycoside derivatives: Also investigated for their anticancer properties.
Uniqueness
8-Ethyl-6-methyl-2-(phenylamino)pyrido[2,3-d]pyrimidin-7(8H)-one is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it a valuable scaffold for the development of selective enzyme inhibitors and other biologically active molecules.
Propiedades
Número CAS |
211245-44-2 |
|---|---|
Fórmula molecular |
C16H16N4O |
Peso molecular |
280.32 g/mol |
Nombre IUPAC |
2-anilino-8-ethyl-6-methylpyrido[2,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C16H16N4O/c1-3-20-14-12(9-11(2)15(20)21)10-17-16(19-14)18-13-7-5-4-6-8-13/h4-10H,3H2,1-2H3,(H,17,18,19) |
Clave InChI |
MULWPIYHXLTYII-UHFFFAOYSA-N |
SMILES canónico |
CCN1C2=NC(=NC=C2C=C(C1=O)C)NC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



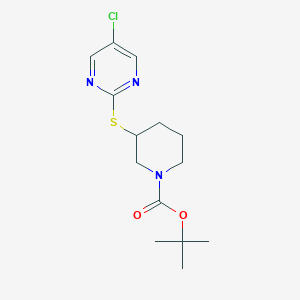
![3,5-Bis[(tert-butyl)dioxy]-3,5-dimethyl-1,2-dioxolane](/img/structure/B13974636.png)
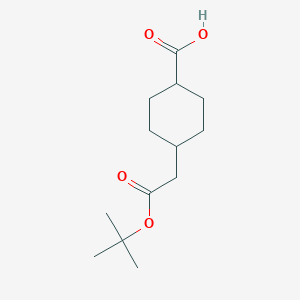
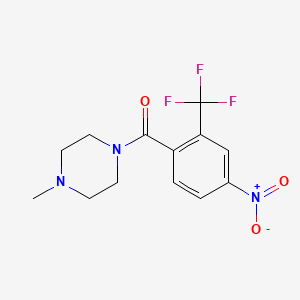
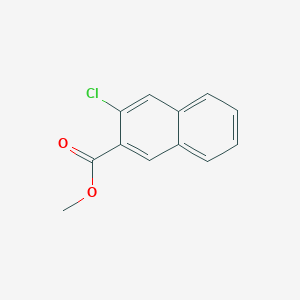
![6-(2-Aminoethyl)-1,6-diazaspiro[3.4]octan-2-one](/img/structure/B13974677.png)
![(S)-1-[2-chloro-3-(trifluoromethyl)phenyl]ethylamine](/img/structure/B13974679.png)

